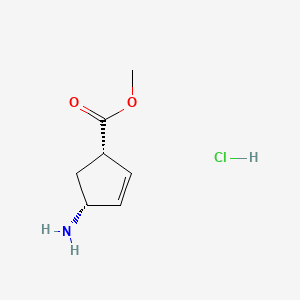

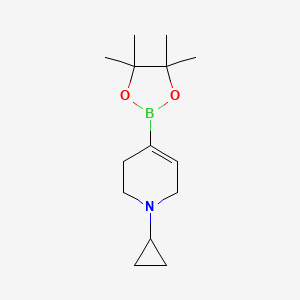

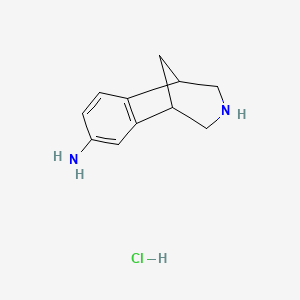

![molecular formula C24H46N4O10 B3118048 tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid CAS No. 2306248-51-9](/img/structure/B3118048.png)

tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid

Overview

Description

The compound “tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid” is a chemical compound with the CAS Number: 2306248-51-9 . It has a molecular weight of 320.34 . The compound is in the form of a white to yellow solid .

Molecular Structure Analysis

The IUPAC name of the compound is "tert-butyl ((3S,4R)-3-methoxypiperidin-4-yl)carbamate oxalate" . The InChI code for the compound is "1S/C11H22N2O3.C2H2O4/c1-11(2,3)16-10(14)13-8-5-6-12-7-9(8)15-4;3-1(4)2(5)6/h8-9,12H,5-7H2,1-4H3,(H,13,14);(H,3,4)(H,5,6)/t8-,9+;/m1./s1" .Physical And Chemical Properties Analysis

The compound is a white to yellow solid . It has a molecular weight of 320.34 . The IUPAC name is "tert-butyl ((3S,4R)-3-methoxypiperidin-4-yl)carbamate oxalate" and the InChI code is "1S/C11H22N2O3.C2H2O4/c1-11(2,3)16-10(14)13-8-5-6-12-7-9(8)15-4;3-1(4)2(5)6/h8-9,12H,5-7H2,1-4H3,(H,13,14);(H,3,4)(H,5,6)/t8-,9+;/m1./s1" .Scientific Research Applications

Enantioselective Synthesis and Chemical Transformations

The compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirms the substitution pattern, which is vital for synthesizing analogues with specific stereochemical configurations (Ober et al., 2004). This highlights the compound's significance in creating nucleotide analogues for research in genetics and biochemistry.

Intermediates in Natural Product Synthesis

Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, an intermediate in the synthesis of Biotin, a water-soluble vitamin essential in the metabolic cycle for catalyzing carbon dioxide fixation in the biosynthesis of fatty acids, sugars, and α-amino acids, demonstrates the compound's role in synthesizing complex molecules (Qin et al., 2014). This underscores its utility in studying metabolic pathways and synthesizing biologically active compounds.

Advanced Organic Synthesis Techniques

Research on tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates showcases their preparation from aldehydes and tert-butyl N-hydroxycarbamate, illustrating their role as N-(Boc) nitrone equivalents in organic synthesis. These compounds are used in reactions with organometallics to yield N-(Boc)hydroxylamines, demonstrating their utility as building blocks in organic synthesis and highlighting their importance in constructing complex organic molecules (Guinchard et al., 2005).

X-ray Diffraction Studies and Biological Evaluation

The synthesis and X-ray diffraction studies of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, characterized by LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, demonstrate the compound's application in structural biology and materials science. The detailed structure obtained through XRD data provides insights into molecular interactions and architecture, which is crucial for the development of materials with specific properties (Sanjeevarayappa et al., 2015).

Mechanism of Action

Target of Action

The primary targets of “tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid” are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect how “tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid” interacts with its targets and exerts its effects.

properties

IUPAC Name |

tert-butyl N-[(3S,4R)-3-methoxypiperidin-4-yl]carbamate;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H22N2O3.C2H2O4/c2*1-11(2,3)16-10(14)13-8-5-6-12-7-9(8)15-4;3-1(4)2(5)6/h2*8-9,12H,5-7H2,1-4H3,(H,13,14);(H,3,4)(H,5,6)/t2*8-,9+;/m11./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOMHWIBSAZVOI-KAVFMPKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNCC1OC.CC(C)(C)OC(=O)NC1CCNCC1OC.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCNC[C@@H]1OC.CC(C)(C)OC(=O)N[C@@H]1CCNC[C@@H]1OC.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46N4O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

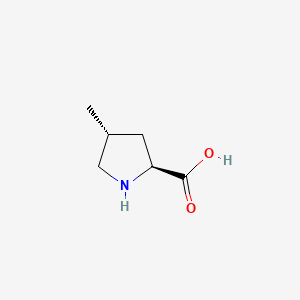

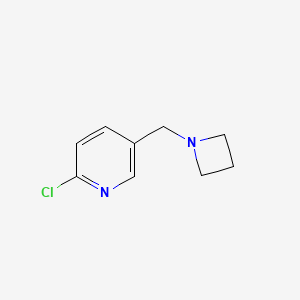

![N-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B3117967.png)

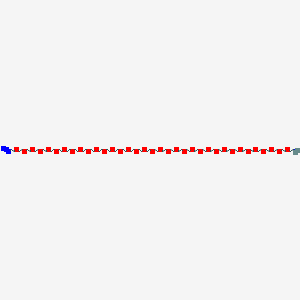

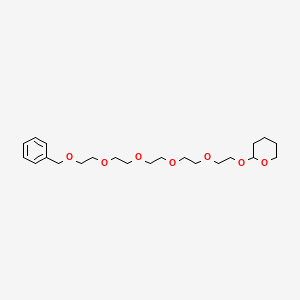

![(4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid](/img/structure/B3117999.png)

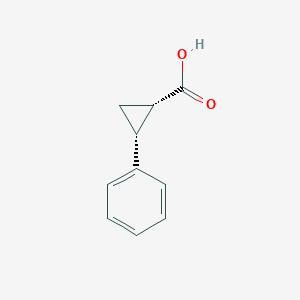

![1-[3-(Bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone](/img/structure/B3118058.png)